molecular formula C19H17NO3S B2637134 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide CAS No. 2035008-43-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

Cat. No. B2637134
M. Wt: 339.41
InChI Key: NYMACQRDSOTDIL-ZHACJKMWSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions . For instance, furan and thiophene rings can be formed through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings . The amide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity.


Chemical Reactions Analysis

The furan and thiophene rings in the compound can undergo electrophilic aromatic substitution reactions . The amide group can participate in various reactions, such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with furan and thiophene rings are aromatic and relatively stable . The presence of the amide group could increase the compound’s polarity and potentially its boiling point and melting point.

Scientific Research Applications

Photoinduced Direct Oxidative Annulation

The compound is involved in the synthesis of highly functionalized polyheterocyclic compounds through a photoinduced direct oxidative annulation process. This method does not require transition metals and oxidants and is significant in the formation of 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, demonstrating the potential for synthesizing complex heterocyclic structures efficiently (Zhang et al., 2017).

Synthesis of Geminally Activated Nitro Dienes

This compound is also instrumental in the synthesis of geminally activated nitro dienes. The condensation of related aldehydes with nitro-substituted CH acids produces a series of nitro dienes, revealing its utility in the construction of complex molecular architectures with potential applications in various chemical synthesis processes (Baichurin et al., 2019).

Formation of Meso-Dialkylporphyrinogen-like Mixed Cyclic Oligomers

The compound plays a crucial role in synthesizing meso-dialkylporphyrinogen-like mixed cyclic oligomers, highlighting its relevance in forming intricate cyclic structures. These structures are significant in various chemical and possibly pharmacological applications, demonstrating the compound's versatility in synthesizing complex heterocyclic compounds (Nagarajan, Ka, & Lee, 2001).

Ethynylation of Pyrroles

The compound is involved in the ethynylation of pyrroles, indicating its utility in introducing alkynyl groups into heterocyclic compounds. This reactivity pattern is essential for modifying the chemical properties of heterocycles, showcasing the compound's potential in organic synthesis and material science (Sobenina et al., 2014).

properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22,16-8-4-12-23-16)17-9-5-13-24-17/h1-13,22H,14H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMACQRDSOTDIL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cinnamamide

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